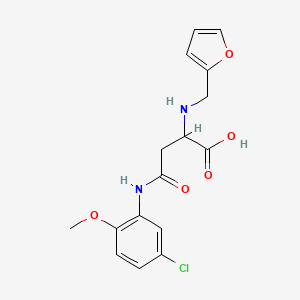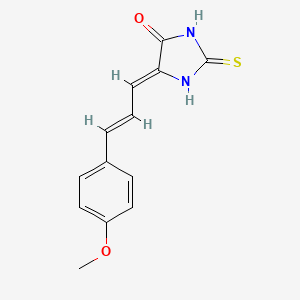![molecular formula C15H11ClN2O3S B11613746 (3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11613746.png)
(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-6-chloro-3-[2-(2,4-diméthyl-1,3-thiazol-5-yl)-2-oxoéthylidène]-3,4-dihydro-2H-1,4-benzoxazin-2-one est un composé organique complexe avec une structure unique qui comprend un noyau benzoxazinone, un cycle thiazole et un substituant chloro.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (3E)-6-chloro-3-[2-(2,4-diméthyl-1,3-thiazol-5-yl)-2-oxoéthylidène]-3,4-dihydro-2H-1,4-benzoxazin-2-one implique généralement des réactions organiques en plusieurs étapes. Une voie courante comprend la condensation de la 2-amino-5-chlorobenzoxazinone avec le 2,4-diméthylthiazole-5-carbaldéhyde en milieu acide. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol, la température étant maintenue entre 60 et 80 °C pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisée peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(3E)-6-chloro-3-[2-(2,4-diméthyl-1,3-thiazol-5-yl)-2-oxoéthylidène]-3,4-dihydro-2H-1,4-benzoxazin-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le composé en ses formes réduites.
Substitution : Des réactions de substitution halogénée peuvent se produire, où le groupe chloro est remplacé par d'autres halogènes ou groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Agents de substitution : Agents halogénants comme le brome ou l'iode.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
(3E)-6-chloro-3-[2-(2,4-diméthyl-1,3-thiazol-5-yl)-2-oxoéthylidène]-3,4-dihydro-2H-1,4-benzoxazin-2-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Investigations sur ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploration comme composé principal dans la découverte de médicaments pour diverses cibles thérapeutiques.
Industrie : Utilisé dans le développement de matériaux avancés dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (3E)-6-chloro-3-[2-(2,4-diméthyl-1,3-thiazol-5-yl)-2-oxoéthylidène]-3,4-dihydro-2H-1,4-benzoxazin-2-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à des effets biologiques souhaités. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé avec des caractéristiques structurelles similaires.
Chlorure de 4-(4,6-diméthoxy-1,3,5-triazin-2-yl)-4-méthylmorpholinium : Un autre composé avec une réactivité et des applications comparables.
Unicité
(3E)-6-chloro-3-[2-(2,4-diméthyl-1,3-thiazol-5-yl)-2-oxoéthylidène]-3,4-dihydro-2H-1,4-benzoxazin-2-one est unique en raison de sa combinaison spécifique de groupes fonctionnels et de motifs structuraux, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C15H11ClN2O3S |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
6-chloro-3-[(Z)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C15H11ClN2O3S/c1-7-14(22-8(2)17-7)12(19)6-11-15(20)21-13-4-3-9(16)5-10(13)18-11/h3-6,19H,1-2H3/b12-6- |
Clé InChI |
WXQIZLJRKFNERC-SDQBBNPISA-N |
SMILES isomérique |
CC1=C(SC(=N1)C)/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O |
SMILES canonique |
CC1=C(SC(=N1)C)C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methyl-5-{[2-(phenylsulfonyl)hydrazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11613667.png)
![6-imino-N-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613670.png)
![6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613675.png)

![ethyl 4-methyl-2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11613693.png)
![ethyl 2-{(4E)-4-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11613707.png)
![methyl (5E)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11613712.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613718.png)
![5-[(5-bromo-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11613722.png)

![3-[(4-ethoxy-3-methylphenyl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B11613729.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11613737.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11613756.png)
